molecular formula C26H20N4O2 B15148672 6-methyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

6-methyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide

Cat. No.: B15148672
M. Wt: 420.5 g/mol
InChI Key: GXXMBOBXGAONNE-UHFFFAOYSA-N
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Description

6-methyl-N’-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features a unique structure combining an indole moiety with a naphthalene group, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

The synthesis of 6-methyl-N’-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often require refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

6-methyl-N’-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H20N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(naphthalen-1-ylmethyl)indol-3-yl]imino-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C26H20N4O2/c1-17-13-14-19(15-27-17)25(31)29-28-24-22-11-4-5-12-23(22)30(26(24)32)16-20-9-6-8-18-7-2-3-10-21(18)20/h2-15,32H,16H2,1H3

InChI Key

GXXMBOBXGAONNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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